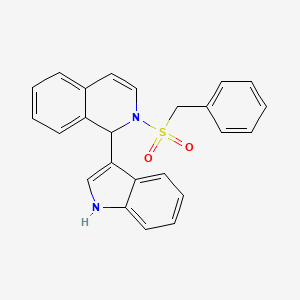

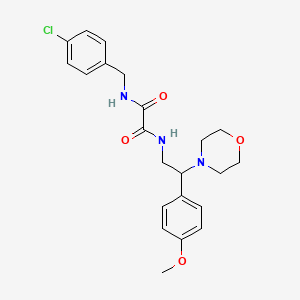

![molecular formula C12H12N6O B2414771 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207008-73-8](/img/structure/B2414771.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains a benzo[d]imidazole group and a 1,2,3-triazole group . These groups are often found in biologically active compounds and have been the subject of many studies .

Molecular Structure Analysis

The benzo[d]imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The 1,2,3-triazole group is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

The benzo[d]imidazole and 1,2,3-triazole groups are known to participate in various chemical reactions. For example, benzo[d]imidazoles can react with aromatic aldehydes to form various products . The 1,2,3-triazole group can participate in click reactions, a type of chemical reaction that is widely used in chemistry .科学的研究の応用

Angiotensin II Antagonism

Compounds with structures related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their potential as angiotensin II (AII) antagonists. For example, a study synthesized a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and related 3H-imidazo[1,2-b][1,2,4]triazoles, evaluating them for AII antagonism. Among these, certain triazoles showed notable potency, demonstrating the therapeutic potential of these compounds in hypertension management (W. Ashton et al., 1993).

Anticancer Activity

The synthesis of guanidine derivatives, including compounds structurally similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, has been reported. These compounds, characterized by their unique structural features, were assessed for potential biological activities, including anticancer effects (Łukasz Balewski & A. Kornicka, 2021).

Coordination Chemistry and Ligand Design

Research into the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors includes derivatives like N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. Such studies provide insights into the synthesis of novel complexes with potential application in catalysis and material science (Sabrina Schick, T. Pape, & F. Hahn, 2014).

Self-Aggregation and Material Science

An intriguing study focused on the self-aggregation properties of N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline, a compound with pharmacophoric similarities to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. This research highlights the potential of such compounds in forming self-aggregated structures, which could have implications in drug delivery systems and material science (Ishani I. Sahay & Prasanna S. Ghalsasi, 2019).

将来の方向性

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O/c1-18-7-10(16-17-18)12(19)13-6-11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,19)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWSUHCUYUPDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

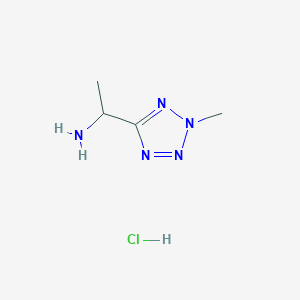

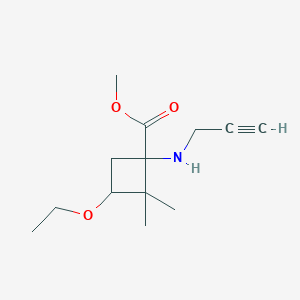

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

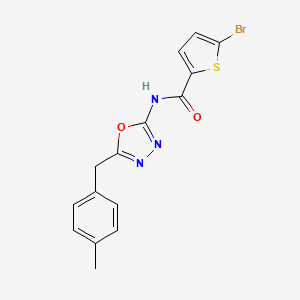

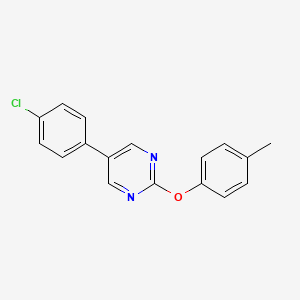

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)

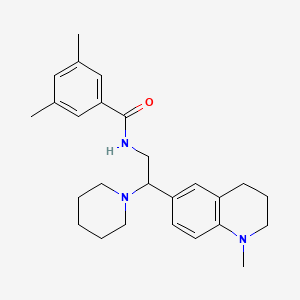

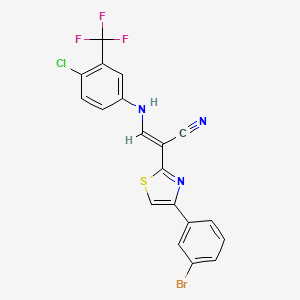

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)

![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)